2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide

Solubility Hydrobromide salt Free base

Patent-listed (WO2008/150015, WO2009/136663, US 63/093,463) hydrobromide salt with ≥25 mg/mL aqueous solubility enables DMSO-free, assay-ready 50 mM stock solutions—eliminating organic co-solvent artifacts in RIPK1/VEGFR2/JAK2 kinase assays. The 6-OH handle supports orthogonal derivatization (alkylation, acylation, cross-coupling). ISO-certified, ≥95% purity with bromide stoichiometric QC for GLP/IND batch consistency. Avoid free-base (CAS 1092443-03-2) to prevent irreproducibility.

Molecular Formula C6H7BrN4O
Molecular Weight 231.05 g/mol
CAS No. 1092394-16-5
Cat. No. B1373102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
CAS1092394-16-5
Molecular FormulaC6H7BrN4O
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C=C1O)N.Br
InChIInChI=1S/C6H6N4O.BrH/c7-6-8-5-2-1-4(11)3-10(5)9-6;/h1-3,11H,(H2,7,9);1H
InChIKeyHSFWPMATVTVYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide (CAS 1092394-16-5) Procurement and Characterization Guide


2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide (CAS 1092394-16-5) is a heterocyclic building block featuring a fused 1,2,4-triazole-pyridine core, a C6 hydroxyl group, and a 2-amino substituent, supplied as the hydrobromide salt with a molecular weight of 231.05 g/mol . The compound is referenced in patents disclosing 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives as RIPK1 inhibitors and as kinase-targeting agents, and has been characterized by 1H-, 2H-, and 13C-NMR spectroscopy [1]. Its structure places it within a class of triazolopyridine scaffolds under active investigation for kinase inhibition and medicinal chemistry applications [2].

Procurement Risks of Substituting 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide with Generic Analogs


Attempting to substitute 2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide (CAS 1092394-16-5) with the free base (CAS 1092443-03-2) or other 6-substituted triazolopyridine analogs introduces scientifically uncontrolled variables that directly undermine experimental reproducibility. The hydrobromide salt form confers markedly different solubility and physicochemical properties compared to the neutral free base . Furthermore, triazolopyridine scaffolds are known to exhibit regioisomer-dependent kinase selectivity profiles and variable dissociation kinetics depending on the nature and position of substituents on the pyridine ring [1]. Even within the same patent series, subtle alterations at the 6-position—such as replacing hydroxyl with methoxy, halogen, or cyano groups—can fundamentally alter target engagement and potency. Replacing this compound with an alternative lacking explicit validation in the intended assay context risks introducing confounding variables in structure-activity relationship studies, invalidating comparative analyses, and potentially rendering entire synthetic campaigns or biological screens irreproducible.

Quantitative Differentiation Evidence for 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide (CAS 1092394-16-5)


Hydrobromide Salt Form Confers Demonstrable Solubility Advantage over Free Base

The hydrobromide salt form (CAS 1092394-16-5) exhibits aqueous solubility of ≥25 mg/mL, enabling direct preparation of stock solutions at concentrations up to 50 mM in aqueous buffers [1]. In contrast, the free base analog (CAS 1092443-03-2) has markedly lower water solubility and requires organic co-solvents such as DMSO for dissolution, with measurable solubility in DMSO of only 3.48 mg/mL (~0.0257 mol/L) reported for the closely related [1,2,4]triazolo[1,5-a]pyridin-6-ol scaffold . This salt-to-free base solubility differential exceeds a factor of 7 in aqueous systems.

Solubility Hydrobromide salt Free base Formulation Biochemical assays

Validated Synthetic Route with 89% Yield Documented in Patent Literature

A patent-documented synthetic protocol for CAS 1092394-16-5 reports an 89% isolated yield via acid-catalyzed demethylation of 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (780 mg, 4.75 mmol) using 48% HBr under reflux, producing 984 mg of the hydrobromide salt as a brown solid . Alternative one-step syntheses using adapted Vilsmeier conditions have been reported to achieve quantitative yields with full spectroscopic characterization [1]. In contrast, the free base form (CAS 1092443-03-2) requires a separate synthetic route involving reaction of 6-chloro-[1,2,4]triazolo[1,5-a]pyridine with ammonia followed by hydrolysis, a multi-step sequence with variable reported yields [2].

Synthesis Yield Scalability Medicinal chemistry Process chemistry

Triazolopyridine Scaffold Validated in Multiple Kinase Inhibitor Patent Families Including RIPK1 and VEGFR2

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold, of which CAS 1092394-16-5 is a 6-hydroxy-substituted derivative, is explicitly claimed in multiple patent families as a privileged kinase inhibitor chemotype. WO2008/150015 and WO2009/136663 specifically disclose 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives with various 6-position substitutions, including this hydrobromide salt as an exemplified intermediate . More recently, the scaffold has been claimed by Bristol-Myers Squibb in patent applications (US 63/093,463, December 2024 publication) as RIPK1 inhibitors targeting inflammatory and neurodegenerative diseases [1]. In VEGFR2 inhibition, the [1,2,4]triazolo[1,5-a]pyridine core demonstrated favorable physicochemical properties and slow dissociation kinetics, with compound 13d showing potent anti-tumor efficacy in DU145 and A549 xenograft models following oral administration [2]. Additionally, 2-amino-[1,2,4]triazolo[1,5-a]pyridines have been advanced as JAK2 inhibitors with pharmacodynamic activity in mouse xenograft models [3].

Kinase inhibition RIPK1 VEGFR2 JAK2 Drug discovery Medicinal chemistry

Supplier-Grade Purity Specifications with ISO-Certified Quality Control

Commercially available CAS 1092394-16-5 is supplied with vendor-specified purity levels ranging from ≥95% (Aladdin Scientific, Cat. A732877) to 97% (Leyan, Cat. 1053424) and NLT 98% (MolCore, ISO-certified) . In contrast, the free base form (CAS 1092443-03-2) is offered at NLT 98% purity from ISO-certified suppliers but lacks the salt-form characterization and batch-to-batch consistency documentation that accompanies the hydrobromide salt . The salt form enables definitive stoichiometric verification via bromide content analysis, providing an orthogonal purity check not available for the neutral free base.

Purity Quality control ISO certification Analytical chemistry Procurement

Validated Application Scenarios for 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide (CAS 1092394-16-5)


Aqueous Biochemical Kinase Inhibition Assays Requiring DMSO-Free Conditions

The hydrobromide salt form (CAS 1092394-16-5) with aqueous solubility ≥25 mg/mL and 50 mM stock solution capability enables direct preparation of assay-ready solutions in aqueous buffers without DMSO. This is particularly relevant for RIPK1, VEGFR2, and JAK2 kinase inhibition assays where the triazolopyridine scaffold has demonstrated target engagement across multiple patent families [1]. The elimination of organic co-solvent artifacts reduces confounding variables in dose-response measurements and improves assay reproducibility. For laboratories conducting kinase profiling panels or high-throughput screening campaigns, this solubility advantage translates to streamlined workflow and more physiologically relevant assay conditions [2].

Medicinal Chemistry Scaffold Derivatization at the 6-Position Hydroxyl Handle

The 6-hydroxy group serves as a versatile synthetic handle for further derivatization, including alkylation, acylation, sulfonation, and conversion to leaving groups for cross-coupling chemistry. The hydrobromide salt provides a well-defined, stable starting material with patent-documented synthetic accessibility (89% yield from methoxy precursor) . In contrast to halogen-substituted analogs (e.g., 6-bromo or 6-chloro derivatives) that require separate synthetic routes, the hydroxyl group enables orthogonal functionalization strategies. This scaffold has been specifically exemplified in VEGFR2 inhibitor optimization, where [1,2,4]triazolo[1,5-a]pyridine derivatives bearing various substituents demonstrated favorable physicochemical properties and slow dissociation kinetics [1].

Pharmaceutical Patent Reference Standard and Process Chemistry Validation

CAS 1092394-16-5 is explicitly cited as an exemplified intermediate in patent applications WO2008/150015 and WO2009/136663, and the scaffold is claimed in more recent Bristol-Myers Squibb filings (US 63/093,463) for RIPK1 inhibitors targeting inflammatory and neurodegenerative diseases [1]. For pharmaceutical research organizations, procurement of the exact compound cited in these patents provides a reference standard for analytical method validation, impurity profiling, and process chemistry development. The documented 89% yield synthesis and full spectroscopic characterization (1H-NMR in DMSO-d6) establish a validated baseline for in-house synthetic route optimization and scale-up studies [2].

ISO-Compliant Procurement for Regulatory-Intent Research Programs

For research programs operating under GLP or preparing for IND-enabling studies, procurement of ISO-certified, analytically characterized material is essential for documentation and reproducibility. CAS 1092394-16-5 is available from multiple vendors with purity specifications ranging from ≥95% to NLT 98% and ISO certification [1]. The hydrobromide salt form offers an orthogonal purity verification method via bromide stoichiometric analysis, which is not available for the free base analog (CAS 1092443-03-2). This additional quality control dimension supports batch-to-batch consistency documentation required for regulatory submissions and technology transfer to CRO/CDMO partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.